molecular formula C4H12ClNS2 B1458397 (S)-2-Aminobutane-1,4-dithiol hydrochloride CAS No. 1363376-98-0

(S)-2-Aminobutane-1,4-dithiol hydrochloride

Cat. No.: B1458397
CAS No.: 1363376-98-0
M. Wt: 173.7 g/mol
InChI Key: HWWPXJZINVJNBM-WCCKRBBISA-N
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Mechanism of Action

Target of Action

Dithiobutylamin Hydrochloride, also known as Dithiobutylamine, primarily targets disulfide bonds in biological systems . It has been shown to reduce the disulfide in oxidized glutathione and activate the cysteine protease papain .

Mode of Action

Dithiobutylamin Hydrochloride interacts with its targets by reducing disulfide bonds . This reduction is faster than commonly used reducing agents, making Dithiobutylamin Hydrochloride an effective alternative .

Biochemical Pathways

The primary biochemical pathway affected by Dithiobutylamin Hydrochloride is the reduction of disulfide bonds . This can have downstream effects on various biological processes, particularly those involving proteins that contain disulfide bonds. The reduction of these bonds can lead to changes in protein structure and function.

Pharmacokinetics

Its solubility in water suggests that it may be well-absorbed and distributed in the body. The presence of the primary amine group in Dithiobutylamin Hydrochloride allows for easy separation from the system by cation-exchange methods , which could influence its metabolism and excretion.

Result of Action

The molecular effect of Dithiobutylamin Hydrochloride’s action is the reduction of disulfide bonds, leading to changes in the structure and function of target proteins . On a cellular level, this can influence various biological processes, depending on the specific proteins affected.

Action Environment

The action, efficacy, and stability of Dithiobutylamin Hydrochloride can be influenced by various environmental factors. For instance, its reducing action is more effective at neutral pH , suggesting that the pH of the environment could influence its efficacy. Additionally, its stability could be affected by factors such as temperature and the presence of other chemicals in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dithiobutylamin hydrochloride can be synthesized through a series of chemical reactions starting from aspartic acid. The synthesis involves the reduction of disulfide bonds, which is achieved using specific reagents and conditions. The compound is designed to be easily synthesized in non-racemic form, allowing for more effective reduction at neutral pH .

Industrial Production Methods

In industrial settings, dithiobutylamin hydrochloride is produced using optimized reaction conditions to ensure high yield and purity. The process involves the use of cation exchange resin for the removal of the compound from mixtures after use, simplifying the purification process .

Chemical Reactions Analysis

Types of Reactions

Dithiobutylamin hydrochloride primarily undergoes reduction reactions. It is a potent reducing agent, capable of reducing small molecule disulfides much faster than other commonly used reagents like dithiothreitol (DTT) .

Common Reagents and Conditions

The compound is often used in the presence of reducing agents and under conditions that favor the reduction of disulfide bonds. It has been shown to reduce the enzyme papain, which has a relatively anionic active site, at a much faster rate compared to other reducing agents .

Major Products Formed

The major products formed from the reduction reactions involving dithiobutylamin hydrochloride are typically the reduced forms of the target disulfide-containing compounds. This includes the activation of cysteine-dependent proteases and other similar enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dithiobutylamin hydrochloride stands out due to its ability to reduce disulfide bonds more efficiently and at lower pH levels compared to other reducing agents. Its unique properties make it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

(2S)-2-aminobutane-1,4-dithiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NS2.ClH/c5-4(3-7)1-2-6;/h4,6-7H,1-3,5H2;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWPXJZINVJNBM-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(CS)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS)[C@@H](CS)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363376-98-0
Record name 1363376-98-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Aminobutane-1,4-dithiol hydrochloride
Reactant of Route 2
(S)-2-Aminobutane-1,4-dithiol hydrochloride
Reactant of Route 3
(S)-2-Aminobutane-1,4-dithiol hydrochloride
Reactant of Route 4
(S)-2-Aminobutane-1,4-dithiol hydrochloride
Reactant of Route 5
(S)-2-Aminobutane-1,4-dithiol hydrochloride
Reactant of Route 6
(S)-2-Aminobutane-1,4-dithiol hydrochloride

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